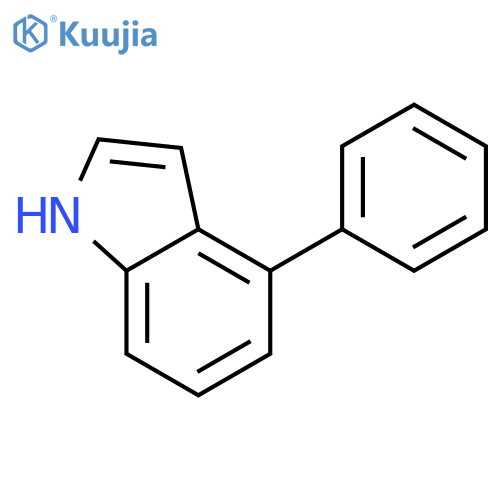Cas no 35577-92-5 (4-phenyl-1H-indole)

4-phenyl-1H-indole structure
商品名:4-phenyl-1H-indole
4-phenyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-1H-indole
- 1H-indole, 4-phenyl-
- LogP
- AKOS033919746
- BS-44950
- E74633
- LCTDIQQSJICLJM-UHFFFAOYSA-N
- EN300-115897
- 4-phenylindole
- ZH0043
- SCHEMBL2193011
- DA-06488
- DTXSID101315841
- Z1255459076
- 35577-92-5
-
- MDL: MFCD13177532
- インチ: InChI=1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H
- InChIKey: LCTDIQQSJICLJM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2
計算された属性
- せいみつぶんしりょう: 193.08923
- どういたいしつりょう: 193.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 15.79
4-phenyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415640-250mg |
4-phenyl-1H-indole |
35577-92-5 | 95%+ | 250mg |
$230 | 2022-09-01 | |
| Enamine | EN300-115897-10.0g |
4-phenyl-1H-indole |
35577-92-5 | 95.0% | 10.0g |
$2946.0 | 2025-03-21 | |
| Enamine | EN300-115897-0.1g |
4-phenyl-1H-indole |
35577-92-5 | 95.0% | 0.1g |
$238.0 | 2025-03-21 | |
| Enamine | EN300-115897-0.25g |
4-phenyl-1H-indole |
35577-92-5 | 95.0% | 0.25g |
$339.0 | 2025-03-21 | |
| Enamine | EN300-115897-0.5g |
4-phenyl-1H-indole |
35577-92-5 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Chemenu | CM415640-1g |
4-phenyl-1H-indole |
35577-92-5 | 95%+ | 1g |
$528 | 2022-09-01 | |
| Alichem | A199000381-1g |
4-Phenylindole |
35577-92-5 | 98% | 1g |
$608.12 | 2023-09-02 | |
| 1PlusChem | 1P00CKRW-1g |
4-Phenyl-1H-indole |
35577-92-5 | 95% | 1g |
$133.00 | 2025-02-26 | |
| Aaron | AR00CL08-100mg |
4-phenyl-1H-indole |
35577-92-5 | 95% | 100mg |
$66.00 | 2025-01-24 | |
| TRC | P322498-50mg |
4-phenyl-1H-indole |
35577-92-5 | 50mg |
$ 185.00 | 2022-06-03 |
4-phenyl-1H-indole 関連文献
-
Wei Zhang,Shiqun Xiang,Weibin Fan,Jiang Jin,Yinghua Li,Deguang Huang Org. Biomol. Chem. 2021 19 5794
-
A. Escande,D. L. Crossley,J. Cid,I. A. Cade,I. Vitorica-Yrezabal,M. J. Ingleson Dalton Trans. 2016 45 17160
35577-92-5 (4-phenyl-1H-indole) 関連製品
- 885273-49-4(6-(Pyridin-4-yl)-1H-indole)
- 605-03-8(4-Phenylquinoline)
- 88590-00-5(2-Phenyl-9H-carbazole)
- 16096-32-5(4-methyl-1H-indole)
- 56525-79-2(3,6-Diphenyl-9H-carbazole)
- 66616-72-6(5-Phenyl-1H-indole)
- 602-56-2(9-Phenylacridine)
- 75948-77-5(4,6-Dimethyl-1H-indole)
- 1984-49-2(9H,9'H-3,3'-Bicarbazole)
- 103012-26-6(3-Phenyl-9H-carbazole)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
